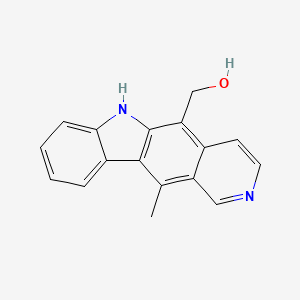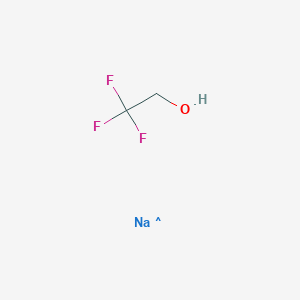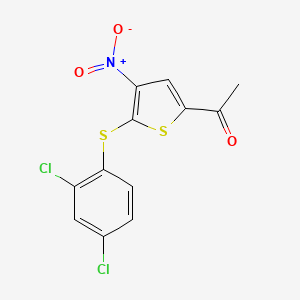
2-Benzyl-5-(3-chloropropyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-5-(3-chloropropyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a chloropropyl group and a phenylmethyl group attached to the oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-(3-chloropropyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 3-chloropropyl hydrazide with benzyl carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired oxadiazole.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can be employed to obtain high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyl-5-(3-chloropropyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines can be formed.
Oxidation Products: Oxidation can lead to the formation of oxadiazole N-oxides.
Reduction Products: Reduction can yield reduced oxadiazole derivatives.
Applications De Recherche Scientifique
2-Benzyl-5-(3-chloropropyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the oxadiazole ring is known to enhance biological activity.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties such as fluorescence or conductivity.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Benzyl-5-(3-chloropropyl)-1,3,4-oxadiazole depends on its specific application:
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Chemical Reactions: The chloropropyl group can act as a reactive site for further functionalization, enabling the compound to participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
2-(3-Chloropropyl)-1,3,4-oxadiazole: Lacks the phenylmethyl group, which may result in different biological and chemical properties.
5-(Phenylmethyl)-1,3,4-oxadiazole:
2-(3-Bromopropyl)-5-(phenylmethyl)-1,3,4-oxadiazole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and interactions.
Uniqueness: 2-Benzyl-5-(3-chloropropyl)-1,3,4-oxadiazole is unique due to the presence of both the chloropropyl and phenylmethyl groups, which confer specific reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and enhances its utility in various fields.
Propriétés
Formule moléculaire |
C12H13ClN2O |
|---|---|
Poids moléculaire |
236.70 g/mol |
Nom IUPAC |
2-benzyl-5-(3-chloropropyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H13ClN2O/c13-8-4-7-11-14-15-12(16-11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
Clé InChI |
HSXIRAAJATWTDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NN=C(O2)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-N-(2-methoxyphenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8607470.png)


![2-Butyl-1,3-diaza-spiro[4.4]nonan-4-one](/img/structure/B8607485.png)










